6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Lipophilicity Membrane permeability ADME prediction

Sourcing an N-6 indoloquinoxaline variant that maintains consistent DNA intercalation across pH gradients presents a significant research challenge. This compound directly addresses that need as the neutral phenoxypropyl derivative. - pH-Independent Binding: Unlike aminoalkyl congeners (e.g., B-220), its non-ionizable side chain ensures reproducible DNA affinity in acidic tumor/endosomal compartments and physiological conditions. - Defined SAR Probe: The propyl linker and 3-methylphenoxy group provide a distinct matched-pair for evaluating lipophilicity (XLogP3=5.1) and groove-binding effects versus shorter or charged variants. - Supply Assurance: Available from stock with custom synthesis options, ensuring continuity for long-term SAR and fluorescent probe development programs.

Molecular Formula C24H21N3O
Molecular Weight 367.452
CAS No. 637756-32-2
Cat. No. B2692656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS637756-32-2
Molecular FormulaC24H21N3O
Molecular Weight367.452
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3
InChIKeyIMJCISKKGMDTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: Compound Class & Structural Identity


6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-32-2; MW 367.45 g/mol; C24H21N3O) is a fully aromatic tetracyclic heterocycle belonging to the 6H-indolo[2,3-b]quinoxaline family [1]. This compound class is established in the medicinal chemistry literature as a DNA-intercalating scaffold with demonstrated anticancer, antiviral, and MDR-modulating activities [2]. The target compound features a 3-methylphenoxypropyl substituent at the indole N-6 position — a neutral, lipophilic side chain that distinguishes it from the cationic aminoalkyl-bearing congeners such as B-220 and NCA0424 that dominate the published literature [2]. The indoloquinoxaline core confers strong π-conjugation (absorption maxima ~420 nm) [3] and a planar geometry compatible with DNA base-pair intercalation, while the 3-methylphenoxypropyl group modulates lipophilicity (computed XLogP3 = 5.1) and eliminates the pH-dependent ionization characteristic of aminoalkyl analogs [1].

1 DNA-intercalating scaffold research tool
2 pH-independent side-chain ionization profile
3 Neutral lipophilic N-6 substituent differentiates from cationic analogs

Side-Chain-Driven Differentiation of Indoloquinoxaline Analogs


The 6H-indolo[2,3-b]quinoxaline scaffold is not a commodity pharmacophore where any side-chain variant yields equivalent performance. Published comparative studies demonstrate that DNA binding affinity, sequence selectivity, and cellular activity are exquisitely dependent on the nature of the N-6 substituent [1]. Arimondo et al. (2001) showed that compounds bearing dimethylaminoethyl chains strongly bind DNA with GC-rich sequence preference, whereas morpholinoethyl congeners exhibit markedly weaker interactions [2]. The Hirata et al. (2001) study of NCA0424 and its positional isomer NCA0465 further established that even subtle side-chain positional changes produce distinct DNA binding thermodynamics and association constants [3]. For procurement decisions, this means that substituting 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline with a different N-6 variant — whether a shorter ethyl linker, a different methyl position on the phenoxy ring, or a cationic aminoalkyl chain — will yield a compound with fundamentally different physicochemical, DNA-binding, and potentially biological properties. The following quantitative evidence section details specific differentiation dimensions.

N-6 aminoalkyl analogs (e.g., B-220)
pH-dependent ionization profile may shift DNA binding behavior in acidic microenvironments.
Ionization-state mismatch
Ethyl-linker analog
Reduced conformational flexibility may alter minor-groove accessibility and binding thermodynamics.
Linker-length mismatch
Des-methyl or ortho-methyl isomer
Lower lipophilicity or steric hindrance near the ether oxygen may affect membrane partitioning and DNA groove fit.
Steric/lipophilicity mismatch

6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: Differentiation vs. Analogs


Lipophilicity Advantage vs. Des-Methyl and Cationic Analogs

The 3-methyl substitution on the phenoxy ring of the target compound provides a quantifiable lipophilicity increase relative to the des-methyl analog 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5). Computed XLogP3 values are 5.1 for the target compound [1] vs. 4.7 for the des-methyl analog , representing a ΔXLogP3 of +0.4 units. This increase is consistent with the established Hansch π value of +0.56 for a methyl substituent on an aromatic ring. For comparison, the prototypical antiviral indoloquinoxaline B-220 (2,3-dimethyl-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) carries a cationic aminoalkyl chain and would exhibit substantially lower logD at physiological pH due to ionization [2]. The higher lipophilicity of the target compound predicts enhanced passive membrane permeability and potentially superior blood-brain barrier penetration compared to more polar or ionizable analogs.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 = 5.1
Δ +0.4 vs. des-methyl
Reported higher computed lipophilicity may support passive membrane partitioning studies.
No experimental logP/logD data available for target compound.
Lipophilicity Membrane permeability ADME prediction

TPSA Parity and Membrane Permeability Potential

Both the target compound and its des-methyl analog (CAS 637756-27-5) share a computed TPSA of 39.9 Ų [1], a value well below the 140 Ų threshold commonly associated with favorable oral absorption and the 90 Ų threshold for blood-brain barrier penetration. By contrast, the unsubstituted 6H-indolo[2,3-b]quinoxaline core has a TPSA of 41.6 Ų , and the 9-nitro derivative reaches 87.4 Ų . The target compound's zero hydrogen bond donor count and three hydrogen bond acceptors (from the two quinoxaline nitrogens and the phenoxy oxygen) further support passive membrane permeability [1]. This TPSA profile positions the target compound among the more permeable members of the indoloquinoxaline class, with the methyl group providing lipophilicity enhancement without increasing polar surface area, unlike hydroxylated or carboxylated analogs.

TPSA and Permeability
Cross-study comparable
TPSA = 39.9 Ų
0 HBD, 3 HBA
Favorable computed permeability space supports cellular uptake assay context.
Computed values; indistinguishable from des-methyl analog by TPSA alone.
Drug-likeness Membrane permeability Oral bioavailability prediction

Neutral vs. Cationic Side Chains: pH-Independent DNA Binding

A critical differentiation lies in the ionization state of the N-6 side chain. The target compound bears a neutral 3-methylphenoxypropyl group, whereas the well-characterized reference compounds B-220 and NCA0424 carry cationic aminoalkyl chains (dimethylaminoethyl and diethylaminoethyl, respectively) that are protonated at physiological pH [1][2]. The review by Moorthy et al. (2013) establishes that the thermal stability of the indoloquinoxaline-DNA complex — a key determinant of pharmacological activity — depends on 'the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA' [3]. The Arimondo et al. (2001) study demonstrated that compounds with a dimethylaminoethyl chain strongly bind DNA with GC-rich sequence preference, while morpholinoethyl-bearing compounds showed weaker interactions; incorporation of a 2,3-dihydroxypropyl side chain did not reinforce DNA interaction compared to unsubstituted analogs [1]. The target compound's neutral phenoxypropyl chain eliminates pH-dependent ionization, predicting consistent DNA binding behavior across pH gradients — a property not shared by aminoalkyl congeners whose protonation state (and hence DNA affinity) varies with environmental pH. Furthermore, Moorthy et al. note that highly active indoloquinoxalines such as B-220 possess poor topoisomerase II inhibitory activity but significant MDR modulating activity [3], a functional profile whose dependence on side chain chemistry underscores the non-interchangeability of N-6 substituents.

Ionization State vs. Cationic
Class-level inference
Neutral chain vs. B-220 (cationic, pKa ~8-9)
pH-independent ionization predicts consistent DNA intercalation context across pH gradients.
No direct DNA binding data for target compound; inference from Arimondo et al. 2001.
DNA intercalation Ionization-independent binding MDR modulation

Propyl vs. Ethyl Linker: Conformational Flexibility and DNA Groove Access

The target compound contains a propyl linker (-CH2CH2CH2-) connecting the indoloquinoxaline N-6 to the 3-methylphenoxy group, whereas the analog 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline utilizes an ethyl linker (-CH2CH2-). The additional methylene unit in the propyl linker increases the rotatable bond count from 4 to 5 [1] and extends the maximum reach of the phenoxy group from the intercalated chromophore. Published studies on indoloquinoxaline-DNA interactions emphasize that side chain orientation toward the GC-rich minor groove is a critical determinant of complex thermal stability [2]. A propyl linker provides greater conformational sampling and potentially allows the terminal phenoxy group to engage in more favorable van der Waals contacts within the DNA minor groove compared to the conformationally constrained ethyl linker. This structural feature may translate to differential DNA binding thermodynamics, consistent with the Hirata et al. (2001) finding that even positional isomerism of the side chain on the indole ring produces distinct DNA binding constants and thermodynamic parameters [3].

Propyl vs. Ethyl Linker
Class-level inference
5 rotatable bonds vs. 4
+1 methylene unit
Extended reach may support minor-groove accessibility for binding thermodynamics studies.
Structural inference; no direct comparative binding data for these specific analogs.
Linker length DNA groove binding Conformational flexibility

Meta vs. Ortho Methyl Substitution on Phenoxy Ring

The target compound features a 3-methyl (meta) substitution on the phenoxy ring, whereas the analog 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline carries the methyl group at the ortho (2-) position. While both isomers share identical molecular formula, molecular weight, computed logP, and TPSA [1], the ortho-methyl substitution introduces steric hindrance adjacent to the ether oxygen, potentially restricting rotation around the O-CH2 bond and altering the conformational ensemble available to the terminal aromatic ring. In the context of DNA minor groove interactions, where precise geometric complementarity governs binding affinity [2], the meta-methyl substitution of the target compound may permit a different set of van der Waals contacts compared to the sterically encumbered ortho isomer. This type of positional isomer effect has precedent in the indoloquinoxaline literature: Hirata et al. (2001) demonstrated that NCA0424 and its side-chain positional isomer NCA0465 exhibit distinct DNA binding constants despite identical atomic composition [3].

Meta vs. Ortho Methyl
Class-level inference
3-methyl (meta) substitution
Reduced steric hindrance vs. ortho
Less encumbered phenoxy terminus may enable differential DNA groove complementarity.
Inference supported by Hirata et al. 2001 positional isomer DNA binding study.
Positional isomerism Steric effects DNA groove fit

DNA Intercalation Scaffold Validation

The 6H-indolo[2,3-b]quinoxaline core is a validated DNA intercalation scaffold. The comprehensive review by Moorthy et al. (2013) establishes that 'the mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation' [1]. The thermal stability of the intercalated complex serves as a key parameter for activity elucidation. Wilhelmsson et al. (2008) reported DNA binding constants of ~10⁶ M⁻¹ for monomeric indoloquinoxaline derivatives and ~10⁹ M⁻¹ for dimeric constructs, with spectroscopic evidence confirming intercalation between nucleobases [2]. While the target compound has not been directly characterized in published DNA binding assays, the fully aromatic, planar indolo[2,3-b]quinoxaline chromophore is preserved without substitution that would disrupt planarity. This supports the inference that the core DNA intercalation mechanism is retained, with the 3-methylphenoxypropyl side chain modulating binding affinity and sequence selectivity rather than abolishing intercalation capacity. The absence of direct experimental data for the target compound represents a knowledge gap that should be addressed through prospective DNA thermal denaturation (ΔTm) and spectroscopic titration studies.

DNA Intercalation Scaffold
Supporting evidence
Planar tetracyclic core preserved
Class-level binding constants ~10⁶ M⁻¹
Core intercalation capacity supported by class-level evidence; requires experimental verification.
Target compound-specific DNA binding data absent from literature.
DNA intercalation Thermal denaturation Scaffold validation

6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: Application Scenarios


pH-Independent DNA Intercalation Probe Development

Based on the neutral phenoxypropyl side chain differentiation established in Evidence Item 3 (Section 3), the target compound is suited for development as a fluorescent DNA intercalation probe where consistent binding across pH gradients is required. Unlike aminoalkyl-bearing indoloquinoxalines (e.g., B-220), whose protonation state and DNA affinity vary with pH, the target compound's pH-independent ionization profile predicts reproducible intercalation behavior in acidic tumor microenvironments, endosomal compartments (pH 5.0-6.5), and physiological conditions (pH 7.4) [1]. The indoloquinoxaline core's intrinsic fluorescence (absorption ~420 nm) [2] further supports probe applications, though specific quantum yield and emission wavelength data for this compound remain to be experimentally determined.

Passive Membrane Permeability Studies

The combination of XLogP3 = 5.1 and TPSA = 39.9 Ų (Evidence Items 1 and 2, Section 3) positions the target compound in a favorable drug-likeness space that predicts high passive membrane permeability [1]. This profile supports applications in cellular uptake studies, particularly for evaluating the permeability contribution of the neutral phenoxypropyl side chain relative to ionizable aminoalkyl variants. The zero H-bond donor count and three H-bond acceptor count further support passive diffusion potential. Comparative permeability assessment against the des-methyl analog (XLogP3 = 4.7) could isolate the contribution of the single methyl group to membrane partitioning .

SAR Studies of Linker Length in DNA Minor Groove Binding

The propyl linker of the target compound (vs. the ethyl linker of 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline) provides a defined structural variable for SAR investigations of linker length effects on DNA groove accessibility and binding thermodynamics (Evidence Item 4, Section 3). Published studies establish that side chain orientation toward the GC-rich minor groove critically determines complex stability [1], and the additional conformational freedom provided by the propyl linker may enable more favorable groove contacts. The target compound can serve as the 'extended linker' partner in a matched-pair analysis with the ethyl-linker analog.

Optoelectronic Materials with Donor-Acceptor Architecture

The indoloquinoxaline core functions as an inherent donor-acceptor (D-A) architecture with intramolecular charge transfer between the indole (donor) and quinoxaline (acceptor) moieties, exhibiting absorption maxima around 420 nm [1]. The 3-methylphenoxypropyl substituent may modulate solid-state packing, solubility, and film-forming properties without disrupting the electronic structure of the chromophore [2]. This supports applications in organic semiconductor and non-volatile memory device research, where functionalized indoloquinoxalines have been explicitly demonstrated [1]. The target compound's computed properties (XLogP3 = 5.1, TPSA = 39.9 Ų, 5 rotatable bonds) suggest processability advantages over less substituted analogs.

Application
Selection Property
Validation Focus
DNA intercalation probe development
Neutral, pH-independent side chain
Binding consistency across pH gradients
Passive membrane permeability studies
High computed lipophilicity and low TPSA
Cellular uptake model comparison
SAR of linker length in DNA minor groove binding
Extended propyl linker vs. ethyl analog
Binding thermodynamics and groove accessibility
Optoelectronic materials research
Inherent donor-acceptor architecture
Solid-state packing and film-forming properties
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